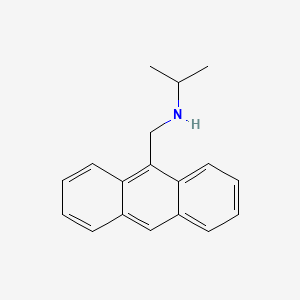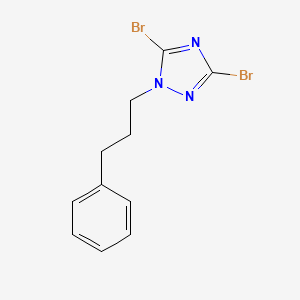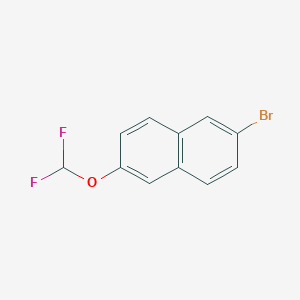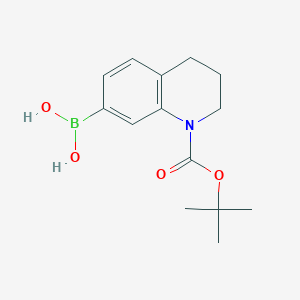
2-Benzyloxy-5-(trifluoromethoxy)benzene
Übersicht
Beschreibung
2-Benzyloxy-5-(trifluoromethoxy)benzene is a chemical compound with the CAS Number: 200956-91-8 . It has a molecular weight of 268.24 . The IUPAC name for this compound is 1-(benzyloxy)-4-(trifluoromethoxy)benzene .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H11F3O2/c15-14(16,17)19-13-8-6-12(7-9-13)18-10-11-4-2-1-3-5-11/h1-9H,10H2 . This code provides a standard way to encode the compound’s molecular structure and formula.It should be stored at a temperature of 2-8°C . The shipping temperature is room temperature .
Wirkmechanismus
The mechanism of action of 2-Benzyloxy-5-(trifluoromethoxy)benzene is not fully understood. However, it is believed that the compound acts by interfering with the activity of certain enzymes, such as choline esterase and monoamine oxidase. It is also believed that this compound may act as an inhibitor of certain receptors, such as muscarinic acetylcholine receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound may have a variety of effects on the body, including the inhibition of certain enzymes and receptors. It is also believed that this compound may have anti-inflammatory, anti-cancer, and anti-oxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Benzyloxy-5-(trifluoromethoxy)benzene in laboratory experiments include its low cost, high solubility in organic solvents, and its availability in various forms, such as powder, solution, and solid. The main limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
The potential future directions for the use of 2-Benzyloxy-5-(trifluoromethoxy)benzene include further investigation into its mechanism of action, its potential applications in drug development, and its potential therapeutic effects. Additionally, further research is needed to determine the safety and efficacy of this compound in humans. Furthermore, further research is needed to explore the potential of this compound to be used as a drug delivery system for the delivery of therapeutic agents. Finally, further research is needed to explore the potential of this compound to be used in the synthesis of various compounds, including pharmaceuticals, pesticides, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
2-Benzyloxy-5-(trifluoromethoxy)benzene has been studied for its potential applications in various scientific fields, including synthesis, drug development, and biochemistry. In synthesis, this compound has been used as an intermediate in the synthesis of various compounds, including pharmaceuticals, pesticides, and other organic compounds. In drug development, this compound has been studied for its potential use as a drug delivery system for the delivery of therapeutic agents. In biochemistry, this compound has been used as a substrate for the detection of certain enzymes, such as choline esterase and monoamine oxidase.
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Eigenschaften
IUPAC Name |
1-phenylmethoxy-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c15-14(16,17)19-13-8-6-12(7-9-13)18-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBIMYYCJAYTRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-1-[(2-nitrophenyl)methyl]piperazine](/img/structure/B6330539.png)


![{[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B6330565.png)
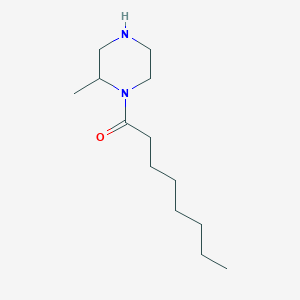
![2-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6330574.png)

